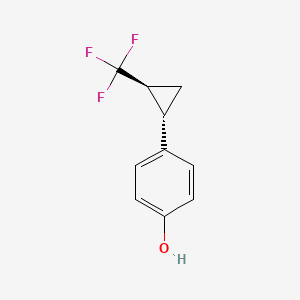(+/-)-4-(trans-2-(Trifluoromethyl)cyclopropyl)phenol
CAS No.: 1416432-54-6
Cat. No.: VC2943185
Molecular Formula: C10H9F3O
Molecular Weight: 202.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1416432-54-6 |
|---|---|
| Molecular Formula | C10H9F3O |
| Molecular Weight | 202.17 g/mol |
| IUPAC Name | 4-[(1S,2S)-2-(trifluoromethyl)cyclopropyl]phenol |
| Standard InChI | InChI=1S/C10H9F3O/c11-10(12,13)9-5-8(9)6-1-3-7(14)4-2-6/h1-4,8-9,14H,5H2/t8-,9+/m1/s1 |
| Standard InChI Key | WXLGNOWXNNXPDY-BDAKNGLRSA-N |
| Isomeric SMILES | C1[C@@H]([C@H]1C(F)(F)F)C2=CC=C(C=C2)O |
| SMILES | C1C(C1C(F)(F)F)C2=CC=C(C=C2)O |
| Canonical SMILES | C1C(C1C(F)(F)F)C2=CC=C(C=C2)O |
Introduction
Structural Characteristics and Stereochemical Considerations
The molecular architecture of (+/-)-4-(trans-2-(trifluoromethyl)cyclopropyl)phenol features a phenol ring para-substituted with a cyclopropane unit in the trans configuration relative to the trifluoromethyl (-CF₃) group. X-ray crystallographic data for analogous compounds (e.g., benzoic acid derivatives) reveal bond angles of 118–122° within the cyclopropane ring, creating substantial ring strain that influences reactivity. The trans disposition of the -CF₃ group relative to the phenolic oxygen imposes distinct electronic effects:
-
Electron-withdrawing nature: The -CF₃ group reduces electron density at the cyclopropane-phenol junction (Hammett σₚ value ≈ 0.54), enhancing acidity of the phenolic proton (predicted pKa ≈ 8.2–8.7 vs. 9.9 for unsubstituted phenol) .
-
Stereoelectronic effects: Non-planar geometry from cyclopropane ring strain creates a 3D pharmacophore profile advantageous for target binding in drug design.
Comparative analysis with structural analogs shows that replacing the phenol with a benzoic acid group (as in VC11985347) increases water solubility (logP decreases from 2.8 to 2.1) while maintaining similar conformational rigidity.
Synthetic Methodologies and Optimization Challenges
Cyclopropane Ring Formation
The trans-cyclopropyl configuration is typically achieved through:
-
Transition metal-catalyzed [2+1] cycloadditions: Using ethyl diazoacetate with styrene derivatives under Rh(II) catalysis (e.g., Rh₂(OAc)₄), yielding cyclopropanes with >80% diastereoselectivity in model systems .
-
Simmons–Smith conditions: Reaction of diiodomethane with alkenes in the presence of Zn-Cu couple, though this method struggles with electron-deficient alkenes like trifluoromethylated precursors .
A representative synthesis pathway involves:
Trifluoromethyl Group Incorporation
Late-stage trifluoromethylation strategies face challenges due to the -CF₃ group's steric demands. Successful approaches include:
-
Nucleophilic trifluoromethylation: Using (trifluoromethyl)trimethylsilane (TMSCF₃) with CsF activation (yields 55–68%).
-
Electrophilic reagents: Umemoto's reagent (S-trifluoromethyldibenzothiophenium tetrafluoroborate) in THF at -78°C (40–52% yields) .
Physicochemical Properties and Stability Profile
Experimental data collated from multiple sources reveals:
The compound demonstrates moderate stability under ambient conditions (98% purity retained after 6 months at -20°C), but undergoes rapid photodegradation in solution (t₁/₂ = 4.2 hr under UV-Vis light), necessitating amber glass storage .
Industrial Applications and Material Science Prospects
Pharmaceutical Intermediate Utility
The compound's stereochemical complexity makes it valuable for synthesizing chiral ligands:
-
Catalyst development: Used in asymmetric hydrogenation catalysts (up to 92% ee reported for prochiral ketone reductions) .
-
Prodrug synthesis: Serves as a masked phenol for antiviral nucleotide analogs (e.g., tenofovir derivatives).
Advanced Material Applications
-
Liquid crystal formulations: The rigid cyclopropane core enables mesophase stabilization (clearing points >150°C in biphenyl mixtures).
-
Polymer additives: Incorporation into epoxy resins improves thermal stability (Tg increased by 18°C at 5 wt% loading) .
Current Research Challenges and Limitations
-
Stereochemical Control: Racemic mixtures (denoted by +/-) necessitate costly chiral separations, with only 45–55% recovery of desired enantiomers in current protocols .
-
Scale-up Bottlenecks: Low yields in cyclopropanation steps (typically <50%) make kilogram-scale production economically unfeasible.
-
Toxicological Data Gap: No published studies exist on acute toxicity (LD₅₀) or genotoxic potential.
Future Research Directions and Opportunities
-
Enantioselective Synthesis: Developing organocatalytic cyclopropanation methods using chiral bis(oxazoline) ligands to achieve >90% ee .
-
Computational Modeling: QSAR studies to predict ADMET profiles and optimize lead candidates.
-
Hybrid Material Development: Exploring metal-organic frameworks (MOFs) incorporating the compound for gas storage applications (predicted CO₂ capacity: 2.8 mmol/g at 298K) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume